Cas no 112811-57-1 (3-Desmethyl Gatifloxacin)

3-Desmethyl Gatifloxacin 化学的及び物理的性質

名前と識別子

-

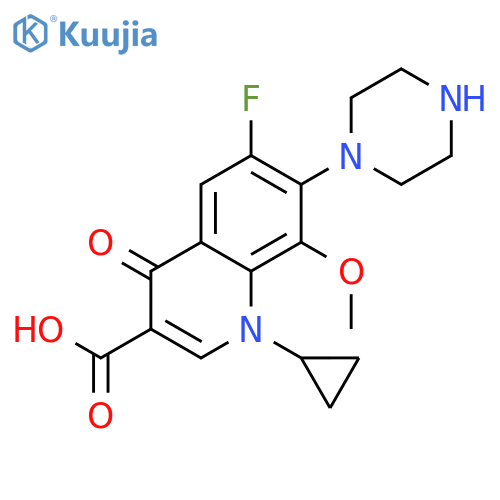

- 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

- 3-Desmethyl Gatifloxacin

- 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic ac...

- 3-Quinolinecarboxylicacid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-

- 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

- AM 1147

- PD 135042

- Gatifloxacin Impurity D

- Gatifloxacin USP IMpurity D

- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid

- 1-Cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(piperazin-1-yl)1,4-dihydroquinoline-3-carboxylic acid

-

- MDL: MFCD25973505

- インチ: InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)

- InChIKey: XJCSNIFKGXSDGN-UHFFFAOYSA-N

- ほほえんだ: COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O

計算された属性

- せいみつぶんしりょう: 361.14400

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 4

じっけんとくせい

- PSA: 83.80000

- LogP: 1.98570

3-Desmethyl Gatifloxacin セキュリティ情報

3-Desmethyl Gatifloxacin 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Desmethyl Gatifloxacin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD249049-250mg |

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

112811-57-1 | 95% | 250mg |

¥870.0 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C23560-100mg |

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

112811-57-1 | 95% | 100mg |

¥475.0 | 2023-09-08 | |

| TRC | D291655-250mg |

3-Desmethyl Gatifloxacin |

112811-57-1 | 250mg |

$1642.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D964188-1g |

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

112811-57-1 | 95+% | 1g |

$340 | 2024-06-07 | |

| TRC | D291655-100mg |

3-Desmethyl Gatifloxacin |

112811-57-1 | 100mg |

$ 800.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D964188-100mg |

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

112811-57-1 | 95+% | 100mg |

$125 | 2025-02-19 | |

| eNovation Chemicals LLC | D964188-1g |

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

112811-57-1 | 95+% | 1g |

$375 | 2025-02-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C23560-250mg |

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

112811-57-1 | 95% | 250mg |

¥919.0 | 2023-09-08 | |

| Chemenu | CM121996-1g |

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

112811-57-1 | 95% | 1g |

$281 | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EQ762-50mg |

3-Desmethyl Gatifloxacin |

112811-57-1 | 95+% | 50mg |

313.0CNY | 2021-08-04 |

3-Desmethyl Gatifloxacin 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

3-Desmethyl Gatifloxacinに関する追加情報

3-Desmethyl Gatifloxacin: A Comprehensive Overview

3-Desmethyl Gatifloxacin, also known by its CAS number 112811-57-1, is a fluoroquinolone derivative that has garnered significant attention in the field of antimicrobial research. This compound represents a modified version of gatifloxacin, a fourth-generation fluoroquinolone, and is characterized by the removal of a methyl group from its structure. This structural modification has been shown to potentially alter its pharmacokinetic properties, making it an interesting subject for further investigation in the development of novel antimicrobial agents.

The fluoroquinolone class of antibiotics has been widely used for the treatment of bacterial infections due to their broad spectrum of activity and efficacy. However, the emergence of antibiotic resistance has necessitated the exploration of new derivatives and modifications to enhance their potency and reduce resistance. In this context, 3-Desmethyl Gatifloxacin stands out as a promising candidate, with recent studies suggesting improved activity against certain bacterial strains compared to its parent compound.

Recent research has focused on understanding the mechanism of action of 3-Desmethyl Gatifloxacin. Like other fluoroquinolones, it primarily targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. However, structural modifications such as the removal of the methyl group may enhance its ability to penetrate bacterial cells or bind more effectively to these enzymes. Studies published in 2023 have demonstrated that this compound exhibits potent activity against Gram-negative bacteria, including E. coli and Klebsiella pneumoniae, which are notorious for developing resistance to conventional antibiotics.

In addition to its antimicrobial properties, the pharmacokinetic profile of 3-Desmethyl Gatifloxacin has been a focal point of recent investigations. Preclinical studies indicate that this compound may have an improved half-life compared to gatifloxacin, potentially reducing the frequency of dosing and enhancing patient compliance. Furthermore, its bioavailability appears to be unaffected by food intake, which is a significant advantage in clinical settings where adherence to medication regimens can be challenging.

The synthesis of 3-Desmethyl Gatifloxacin involves a multi-step process that begins with the modification of gatifloxacin's structure. Researchers have employed various synthetic strategies, including dealkylation reactions and selective oxidation techniques, to achieve the desired structural changes. These methods have been optimized to ensure high yields and purity, making large-scale production feasible for preclinical and clinical trials.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-Desmethyl Gatifloxacin in treating bacterial infections. Early results suggest that this compound maintains a favorable safety profile, with minimal adverse effects reported in animal models. However, further studies are required to confirm these findings in human subjects and establish its optimal dosage regimen.

Beyond its therapeutic potential, the development of 3-Desmethyl Gatifloxacin highlights the importance of continuous innovation in antibiotic research. As bacterial resistance continues to evolve, novel compounds like this one offer hope for overcoming current limitations in antimicrobial therapy. The integration of advanced synthetic techniques with cutting-edge pharmacological studies ensures that researchers are well-equipped to address these challenges head-on.

In conclusion, 3-Desmethyl Gatifloxacin (CAS No. 112811-57-1) represents a significant advancement in the field of antimicrobial agents. Its unique structural modifications, enhanced pharmacokinetic properties, and potent antibacterial activity make it a compelling candidate for future clinical applications. As research progresses, this compound has the potential to play a pivotal role in combating antibiotic resistance and improving patient outcomes worldwide.